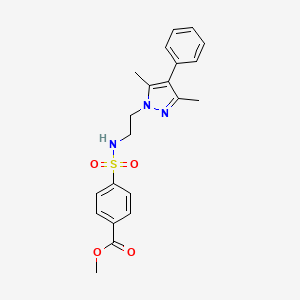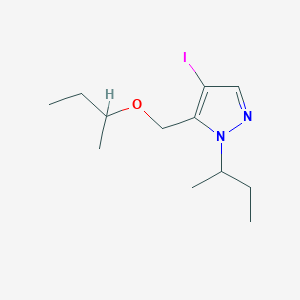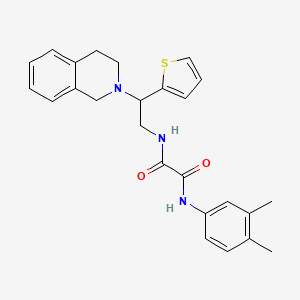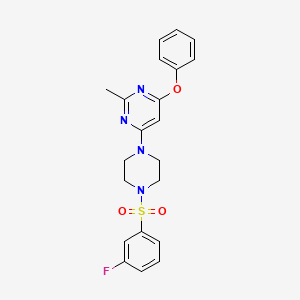
methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole derivatives, such as 3,5-dimethylpyrazole, are organic compounds that contain two methyl substituents . They are unsymmetrical, but their corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of acetylacetone and hydrazine . For example, 3,5-dimethylpyrazole is synthesized by the reaction of acetylacetone and hydrazine, yielding (CH3C)2CHN2H and water .Molecular Structure Analysis
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Pyrazole derivatives show a broad range of chemical and biological properties . They have been used as precursors to a variety of ligands that are widely studied in coordination chemistry .Physical And Chemical Properties Analysis
3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Compounds with a pyrazole scaffold, like the one in the compound , have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
Pyrazole derivatives are also used in agrochemistry . They can be used in the development of new pesticides and herbicides.
Coordination Chemistry
In coordination chemistry, pyrazole-based compounds can act as ligands to form complexes with various metals .
Organometallic Chemistry
Pyrazole compounds also find applications in organometallic chemistry . They can form organometallic compounds which have applications in catalysis and materials science.
Antimicrobial Potential
Compounds with a similar structure have shown antimicrobial potential . For example, imidazole containing compounds have demonstrated antibacterial, antimycobacterial, and antifungal activities .
Antiviral Activity
Imidazole containing compounds have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .
Anticancer Activity
Some compounds with similar structures have shown potential for anticancer activity . They can interfere with the growth and proliferation of cancer cells.
Antimalarial Evaluation
Compounds with similar structures have shown potential for antimalarial activity . For example, certain compounds have shown inhibition effects against Plasmodium berghei .
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds such as imidazole derivatives are known to have a broad range of chemical and biological properties , which could suggest a similar pharmacokinetic profile for this compound.
Result of Action
Related compounds have been found to exhibit a variety of biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Zukünftige Richtungen
Pyrazole derivatives are known for their diverse pharmacological effects and are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Further structural optimization of these compounds could lead to improved production and quality control of therapeutic agents .
Eigenschaften
IUPAC Name |
methyl 4-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-20(17-7-5-4-6-8-17)16(2)24(23-15)14-13-22-29(26,27)19-11-9-18(10-12-19)21(25)28-3/h4-12,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAJFEWQHPBWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)
![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2502754.png)

![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)